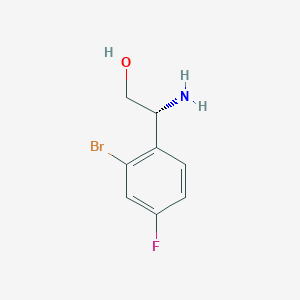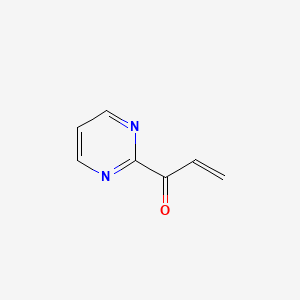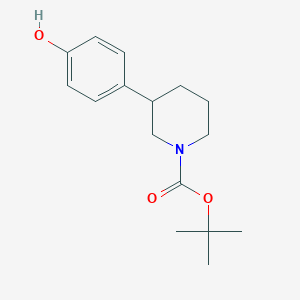
4-(4-Methylpyridin-3-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpyridin-3-yl)butan-2-ol is an organic compound with the molecular formula C10H15NO It is a derivative of pyridine, featuring a butanol group attached to the 4-position of a 4-methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpyridin-3-yl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with butan-2-ol under specific conditions. For instance, a mixture of palladium(II) chloride (Pd(PPh3)2Cl2), copper(I) iodide (Cu2I2), and 3-iodopyridine in tetrahydrofuran (THF) and triethylamine (Et3N) can be used. The reaction is typically carried out under an argon atmosphere at room temperature for several hours. The resulting mixture is then purified through silica gel flash column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpyridin-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The pyridine ring allows for nucleophilic substitution reactions, where substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
Scientific Research Applications
4-(4-Methylpyridin-3-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylpyridin-3-yl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, altering their activity and affecting metabolic pathways. Additionally, its structure allows it to interact with various receptors, potentially modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol: This compound has a similar structure but features a triple bond in the butanol group.
3-(4-Methylpyridin-3-yl)butan-2-ol: A closely related compound with slight variations in the position of the methyl group.
Uniqueness
4-(4-Methylpyridin-3-yl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-(4-methylpyridin-3-yl)butan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-8-5-6-11-7-10(8)4-3-9(2)12/h5-7,9,12H,3-4H2,1-2H3 |
InChI Key |
ZKTQRFXAOBKMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13556012.png)




![N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide](/img/structure/B13556045.png)
![6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13556056.png)



